

Comprehensive Technical Guide: Spectroscopic Characterization of 3-Bromophenyl Trifluoroacetate

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Compound of Interest

Compound Name:	3-Bromophenyl trifluoroacetate
CAS No.:	59935-55-6
Cat. No.:	B2859153

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Executive Summary & Application Context

3-Bromophenyl trifluoroacetate (3-BPTFA) represents a critical intermediate in medicinal chemistry, serving primarily as a highly reactive activated ester for acylation reactions or as a protected phenol derivative. The trifluoroacetyl (TFA) moiety acts as a strong electron-withdrawing group (EWG), significantly altering the electronic landscape of the aromatic ring compared to the parent phenol.

This guide provides a rigorous, self-validating framework for the synthesis and spectroscopic identification of 3-BPTFA. It is designed for researchers requiring absolute structural confirmation during drug development workflows.

Key Chemical Properties:

- Molecular Formula: $C_8H_4BrF_3O_2$
- Molecular Weight: 269.02 g/mol

- Key Structural Features: Meta-substituted bromobenzene ring, Trifluoroacetate ester linkage.

Synthesis & Sample Preparation

To analyze the spectra, one must first ensure the integrity of the sample. The following protocol is the industry standard for generating high-purity 3-BPTFA for spectral acquisition.

Reaction Mechanism

The synthesis utilizes Trifluoroacetic Anhydride (TFAA) to acylate 3-bromophenol. Pyridine acts as the proton scavenger and nucleophilic catalyst.

Validated Protocol

Reagents:

- 3-Bromophenol (1.0 eq)[\[1\]](#)
- Trifluoroacetic Anhydride (TFAA) (1.2 eq)
- Pyridine (1.5 eq)
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

- Dissolution: Dissolve 3-bromophenol in anhydrous DCM at 0°C under an inert atmosphere (N₂ or Ar).
- Base Addition: Add pyridine dropwise. A slight exotherm is expected.
- Acylation: Add TFAA dropwise over 15 minutes, maintaining temperature < 5°C.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 9:1). The product (ester) will have a higher R_f than the phenol.
- Workup: Quench with ice-cold water. Wash organic layer with 1M HCl (to remove pyridine), then sat. NaHCO₃, then Brine.

- Isolation: Dry over MgSO_4 , filter, and concentrate in vacuo.

Note: Phenyl trifluoroacetates are susceptible to hydrolysis. Store in a desiccator at -20°C .

Synthesis Workflow Diagram



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Figure 1: Step-by-step synthesis workflow for generating analytical-grade **3-Bromophenyl trifluoroacetate**.

Spectroscopic Analysis

Mass Spectrometry (EI-MS)

Mass spectrometry provides the primary confirmation of the brominated motif due to the distinct isotopic signature of Bromine.

Fragmentation Logic:

- Molecular Ion (M^+): The parent peak will appear as a doublet due to ^{79}Br and ^{81}Br isotopes.
- Base Peak: Often involves the loss of the labile trifluoroacetyl group.
- Isotopic Pattern: A 1:1 intensity ratio for peaks containing one bromine atom.

Table 1: Key MS Fragments

m/z Value	Ion Identity	Relative Intensity	Structural Insight
268 / 270	[M] ⁺	~25% (1:1 Ratio)	Molecular Ion. Confirms presence of 1 Br atom.
199 / 201	[M - CF ₃] ⁺	Variable	Loss of trifluoromethyl radical.
171 / 173	[M - COCF ₃] ⁺	100% (Base Peak)	Loss of trifluoroacetyl group; formation of bromophenoxy cation.
155 / 157	[C ₆ H ₄ Br] ⁺	High	Bromophenyl cation (loss of oxygen).
69	[CF ₃] ⁺	Moderate	Diagnostic for trifluoromethyl group.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the electron-withdrawing nature of the CF₃ group, which shifts the carbonyl stretch to higher wavenumbers compared to standard phenyl acetates.

Diagnostic Bands:

- 1790 - 1805 cm⁻¹ (Strong): C=O Stretch (Ester).^[1] Note: This is significantly higher than typical alkyl esters (~1740 cm⁻¹) due to the inductive effect of the α-fluorines and the phenolic oxygen.
- 1100 - 1300 cm⁻¹ (Multiple, Strong): C-F Stretches. Usually appear as broad, intense multi-peak bands.
- 1580, 1470 cm⁻¹: Aromatic C=C ring stretches.
- 680 - 750 cm⁻¹: C-Br stretch and aromatic out-of-plane bending (indicative of meta-substitution).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation. The ^{19}F NMR is particularly diagnostic for purity assessment.

A. ^1H NMR (Proton) - 400 MHz, CDCl_3

The aromatic region shows a characteristic 4-spin system for the meta-substituted ring. The ester group deshields the ortho/para protons relative to the phenol.

Table 2: ^1H NMR Assignments

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Coupling (J Hz)
7.48 - 7.52	Multiplet (dt)	1H	H-4 (Para to ester, Ortho to Br)	J ~ 8.0, 1.5 Hz
7.42	Triplet (t)	1H	H-2 (Ortho to both)	J ~ 2.0 Hz
7.35	Triplet (t)	1H	H-5 (Meta to both)	J ~ 8.0 Hz
7.15 - 7.20	Multiplet (ddd)	1H	H-6 (Ortho to ester, Para to Br)	J ~ 8.0, 2.0, 1.0 Hz

Interpretation: H-2 is the most deshielded aromatic proton due to the inductive effect of the adjacent Br and O-Acyl groups, though the specific anisotropy of the carbonyl may vary the exact position relative to H-4.

B. ^{13}C NMR (Carbon) - 100 MHz, CDCl_3

The spectrum must show 8 unique carbon environments. The coupling of Carbon to Fluorine (^1J , ^2J) results in quartets for the acetate carbons.

Table 3: ^{13}C NMR Assignments

Chemical Shift (δ ppm)	Multiplicity	Coupling (J _{CF})	Assignment
155.8	Quartet (q)	${}^2J \approx 42$ Hz	C=O (Carbonyl)
150.1	Singlet (s)	-	C-1 (Ipso to Oxygen)
131.5	Singlet (s)	-	C-2/C-4 (Aromatic CH)
130.8	Singlet (s)	-	C-5 (Aromatic CH)
124.5	Singlet (s)	-	C-6 (Aromatic CH)
122.8	Singlet (s)	-	C-3 (Ipso to Bromine)
114.5	Quartet (q)	${}^1J \approx 285$ Hz	CF ₃ (Trifluoromethyl)

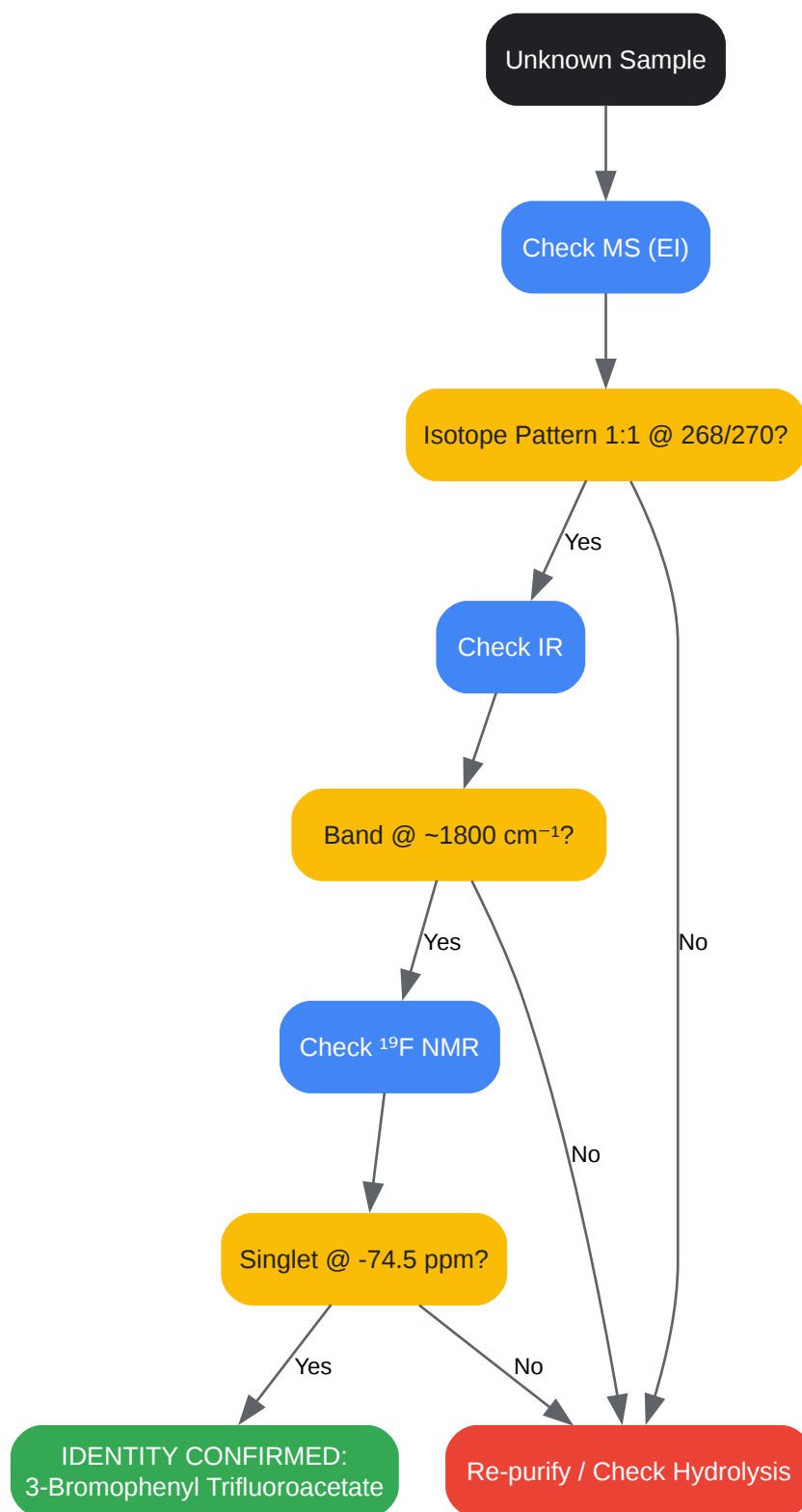
C. ¹⁹F NMR (Fluorine) - 376 MHz, CDCl₃

This is the "Purity Check" spectrum.

- Signal: Singlet (s)
- Shift: -74.5 ppm (Typical range for phenyl trifluoroacetates: -74.0 to -75.0 ppm).
- Impurity Alert: If a peak appears at -76.5 ppm, it indicates hydrolysis to Trifluoroacetic Acid (TFA).

Structural Validation Logic

Use this logic flow to confirm the identity of your synthesized compound.



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Figure 2: Decision tree for structural validation of 3-BPTFA.

References

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Sources

- [1. Vinyl trifluoroacetate\(433-28-3\) ¹H NMR spectrum \[chemicalbook.com\]](#)
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